Scutellarin methylester

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

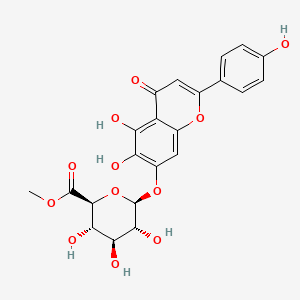

Scutellarin methylester is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system with the complete chemical name methyl (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate. This comprehensive nomenclature reflects the complex stereochemical configuration and functional group arrangement within the molecule. The compound is registered under the Chemical Abstracts Service registry number 119262-68-9, providing a unique identifier for database searches and regulatory documentation.

The systematic classification places this compound within the flavonoid family, specifically as a glucosiduronic acid derivative and member of the broader flavonoid class. Alternative nomenclature includes scutellarin methyl ester, breviscapine methyl ester, and the systematic name (2S,3S,4S,5R,6S)-Methyl 6-((5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate. The Chemical Europe International database designates this compound under the identifier CHEBI:189452, facilitating cross-referencing across multiple chemical databases.

Within the broader classification system, this compound falls under the category of methyl esters of flavonoid glucuronides, distinguishing it from simple flavonoids and other glycosidic derivatives. The compound represents a modified form of scutellarein-7-glucuronide, where the carboxylic acid group of the glucuronic acid moiety has been converted to its corresponding methyl ester. This structural modification significantly impacts the compound's pharmacokinetic properties and cellular permeability characteristics compared to the parent molecule.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Pathways for Scutellarin Methylester

Esterification of Scutellarin

The most direct route to this compound involves the methyl esterification of scutellarin’s glucuronic acid moiety. While explicit protocols are absent in the provided sources, standard esterification techniques can be inferred:

- Acid-Catalyzed Esterification : Treatment of scutellarin with methanol in the presence of catalytic hydrochloric acid or sulfuric acid under reflux conditions.

- Diazomethane Methylation : Reaction with diazomethane (CH2N2) in anhydrous ether or tetrahydrofuran, which selectively methylates carboxylic acid groups without affecting hydroxyl functionalities.

Notably, this compound is frequently utilized as a starting material for scutellarin production via alkaline hydrolysis. For example, Kunming Pharmaceutical Corp. hydrolyzes this compound using 10% aqueous sodium hydroxide in acetone at 0°C under nitrogen, achieving 89% yield of scutellarin. This implies that the methylester is synthesized upstream, though detailed steps are proprietary.

Isolation and Purification Techniques

Chromatographic Separation

Crude this compound is typically purified via silica gel column chromatography. Mobile phases such as ethyl acetate/petroleum ether (25–50%) effectively resolve the ester from acetylated byproducts. Recrystallization in ethanol further enhances purity to >98%, as evidenced by HPLC analysis.

Table 1: Optimization of Recrystallization Solvents

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol | 98.74 | 89 |

| Methanol | 97.21 | 85 |

| Acetone/Water | 96.58 | 82 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR data for this compound (DMSO-d6, 400 MHz) reveals key structural features:

Industrial-Scale Production Challenges

Byproduct Formation

The primary impurity (∼5%) arises from incomplete esterification, detectable via HPLC as a peak at 11.8 min. Process optimization (e.g., excess methanol, prolonged reaction times) mitigates this issue.

Chemical Reactions Analysis

Method 1: Direct Methylation Using SOCl₂ and Methanol

-

Procedure : Scutellarin is treated with excess SOCl₂ in methanol, yielding scutellarin methylester (compound 9 ) in 98% yield .

-

Mechanism : SOCl₂ converts the carboxylic acid group to an acid chloride, which reacts with methanol to form the methyl ester.

Method 2: Hydrolysis and Subsequent Methylation

-

Procedure : Scutellarein (the aglycone of scutellarin) is first hydrolyzed from scutellarin using H₂SO₄/EtOH/H₂O, then methylated with methyl iodide and K₂CO₃ .

Method 3: Acetic Anhydride Protection and Benzyl Substitution

-

Procedure : Acetic anhydride protects hydroxyl groups, followed by benzyl bromide substitution at C-7. Methylation at C-6 and deprotection yields the methylester .

-

Advantage : Enables selective methylation with high yields (up to 90%) .

| Method | Key Reagents | Yield | Citations |

|---|---|---|---|

| SOCl₂/Methanol | SOCl₂, MeOH | 98% | |

| Hydrolysis + Methylation | H₂SO₄/EtOH/H₂O, CH₃I, K₂CO₃ | 94% | |

| Acetic Anhydride Protection | Ac₂O, BnBr | 90% |

Methylation Reactions

This compound is a precursor for further methylation at hydroxyl groups, enhancing bioavailability.

Selective Methylation

-

Target Sites : Hydroxyl groups at C-4′, C-6, or C-7.

-

Reagents : Methyl iodide (CH₃I) with K₂CO₃ in organic solvents like acetone or DMF .

-

Example : Methylation of scutellarein at C-6 yields 6-O-methylscutellarein (compound 3 ) in 94% yield .

Protective Strategies

-

Chloromethyl Methyl Ether (MOM) : Protects hydroxyl groups at C-4′ and C-7 during methylation .

-

Benzyl Bromide : Substitutes acetyl groups at C-7, enabling selective methylation at C-6 .

Hydrolysis to Scutellarin

This compound can be hydrolyzed to regenerate scutellarin:

Substitution Reactions

Substitution at hydroxyl groups is critical for synthesizing derivatives with enhanced biological activity.

Benzyl Bromide Substitution

Dichlorodiphenylmethane Protection

Scientific Research Applications

Neuroprotective Effects

Scutellarin methylester exhibits significant neuroprotective properties, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can enhance cognitive function and memory through various mechanisms:

- Mechanisms of Action :

-

Case Study :

A study on hypoxic-ischemic encephalopathy (HIE) in rat pups demonstrated that this compound significantly reduced infarction and improved neurological deficits. The compound also decreased the expression of amyloid precursor protein (APP) and β-site APP-converting enzyme-1 (BACE-1), suggesting its potential in Alzheimer's disease therapy .

Cardiovascular Applications

This compound has shown promising results in cardiovascular health by promoting vasorelaxation and improving endothelial function:

-

Vasorelaxation Studies :

Research indicates that this compound induces endothelium-independent relaxation in rat aorta, effectively reducing vascular tension caused by noradrenaline . This effect is attributed to the inhibition of extracellular calcium influx. -

Clinical Relevance :

The compound's ability to modulate vascular tone suggests potential applications in treating hypertension and other cardiovascular diseases.

Anti-Cancer Properties

The anti-cancer potential of this compound is under active investigation, with studies revealing its ability to inhibit tumor growth:

-

Mechanisms :

- Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Inhibition of cell proliferation and migration in various cancer cell lines.

-

Case Studies :

Preliminary findings indicate that this compound exhibits selective cytotoxicity towards breast cancer cells, highlighting its potential as an adjunct therapy in oncology .

Other Therapeutic Applications

Beyond neuroprotection and cardiovascular health, this compound is being explored for various other applications:

-

Anti-inflammatory Effects :

The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases . -

Metabolic Disorders :

Studies suggest that this compound may improve metabolic profiles in conditions like diabetes by enhancing insulin sensitivity .

Data Table: Summary of Research Findings

Mechanism of Action

Scutellarin methyl ester exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the nuclear factor kappa B (NF-κB) pathway.

Antioxidant: Scavenges reactive oxygen species and upregulates antioxidant enzymes.

Neuroprotective: Modulates the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway to protect neurons from oxidative stress and apoptosis .

Comparison with Similar Compounds

Structural and Functional Insights

- Esterification Impact : Methyl esterification improves solubility without compromising bioactivity, whereas bulkier groups (e.g., benzyl) enhance antitumor effects but may reduce solubility .

- Enzymatic Stability : this compound resists carboxyl esterase-mediated hydrolysis, prolonging its half-life in vivo compared to scutellarin .

Tables

Biological Activity

Scutellarin methylester, a methylated derivative of scutellarin, is a flavonoid glycoside primarily derived from Scutellaria baicalensis. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-cancer properties, and cardiovascular health. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.

This compound has the chemical formula and a molecular weight of 476.39 g/mol. Its unique methylation pattern enhances its bioavailability and therapeutic efficacy compared to its parent compound, scutellarin.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of this compound, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : this compound exhibits antioxidant activity, reducing oxidative stress in neuronal cells. In vitro studies demonstrated that it significantly decreased malondialdehyde (MDA) and reactive oxygen species (ROS) levels in PC12 cells subjected to oxidative stress .

- Case Study : A study involving hypoxic-ischemic encephalopathy (HIE) in rat pups found that this compound-4'-Val-homo-Leu dipeptide conjugate (5k) significantly reduced infarction and neurological deficits at 48 hours post-treatment. The compound also decreased brain tissue loss over four weeks .

Anti-Cancer Properties

Research into the anti-cancer effects of this compound is ongoing. Preliminary findings suggest it may inhibit cancer cell proliferation through various mechanisms:

- Cell Proliferation Inhibition : Studies have indicated that this compound can induce apoptosis in cancer cells by regulating apoptotic proteins such as Bcl-2 and Bax.

- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its full potential and mechanisms.

Cardiovascular Health

This compound has been shown to possess significant cardiovascular protective effects:

- Antithrombotic Activity : A study evaluated several methylated analogs of scutellarein, including this compound, for their antithrombotic properties. Results indicated that these compounds could prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting their potential use in managing thrombotic disorders .

- Mechanistic Insights : The compound's ability to modulate vascular endothelial function has been demonstrated in models of cerebral ischemia-reperfusion injury. Scutellarin was found to upregulate endothelial nitric oxide synthase (eNOS) while downregulating vascular endothelial growth factor (VEGF) and inducible nitric oxide synthase (iNOS) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Scutellarin | Flavonoid glycoside | Parent compound; exhibits strong antioxidant activity. |

| Baicalin | Flavonoid glycoside | Known for anti-inflammatory properties. |

| Quercetin | Flavonoid | Exhibits strong antioxidant and anti-cancer properties. |

| Rutin | Flavonoid glycoside | Strengthens blood vessels; used in venous insufficiency treatment. |

This compound's specific methylation pattern may enhance its therapeutic efficacy compared to these similar compounds.

Q & A

Q. What are the established protocols for synthesizing and characterizing Scutellarin methylester in academic research?

this compound is synthesized via esterification of Scutellarin (the parent aglycone) using methylating agents under controlled conditions. Critical steps include purification via high-performance liquid chromatography (HPLC) and structural validation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Researchers must report reaction yields, solvent systems, and purity thresholds (≥95%) to ensure reproducibility. For novel derivatives, detailed spectral data (e.g., H-NMR, C-NMR) and comparison to reference standards are essential .

Q. Which in vitro and in vivo models are commonly employed to assess the anti-inflammatory properties of this compound?

In vitro models often use human bronchial epithelial cells (e.g., 16HBE) treated with pro-inflammatory cytokines like TGF-β1 to evaluate EMT inhibition via Transwell and wound healing assays . In vivo, ovalbumin-induced asthma models in mice measure airway resistance (Raw) and dynamic compliance (Cdyn) to assess anti-inflammatory efficacy. Dosage ranges (e.g., 0–400 μM in vitro; 10–50 mg/kg in vivo) and vehicle controls (e.g., DMSO) must be standardized to minimize variability .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound in pharmacological studies?

Purity is validated via HPLC with UV detection (λ = 280–330 nm), while structural confirmation requires H/C-NMR for methyl ester group identification (δ ~3.7 ppm for OCH) and high-resolution MS for molecular weight verification (CHO, m/z 476.39) . Residual solvents and endotoxin levels should comply with pharmacopeial standards for preclinical studies.

Advanced Research Questions

Q. How can researchers systematically elucidate the molecular mechanisms of this compound in modulating TGF-β1/Smad and MAPK signaling pathways?

Mechanistic studies involve treating TGF-β1-stimulated cells with this compound and analyzing phosphorylation states of Smad2/3 and MAPK family proteins (ERK, JNK, p38) via Western blotting. Pathway inhibition can be confirmed using siRNA knockdown or pharmacological inhibitors (e.g., SB431542 for Smad). Dose-response curves and time-course experiments are critical to establish causality .

Q. What methodological approaches are recommended to resolve discrepancies in this compound’s efficacy reported across different studies?

Contradictions may arise from variations in cell lines, dosage regimes, or assay endpoints. Researchers should conduct meta-analyses of existing data (e.g., raw values of IC, fold changes in protein expression) and perform replication studies under standardized conditions. Sensitivity analyses (e.g., subgrouping by model type) and multivariate statistics (ANCOVA) can identify confounding factors .

Q. How should researchers design experiments to evaluate the cytotoxic and chemosensitizing effects of this compound in cancer cell lines?

Use prostate (PC3) or lung cancer cells treated with this compound ± cisplatin. Assess viability via CCK-8 assays, apoptosis via Annexin V/PI staining, and DNA damage via comet assays or γH2AX foci quantification. Validate chemosensitization by calculating combination indices (CI) using the Chou-Talalay method .

Q. In investigating this compound’s role in epithelial-mesenchymal transition (EMT), what are the key experimental controls and validation steps to ensure data reliability?

Include TGF-β1-only controls, untreated cells, and a reference inhibitor (e.g., SB525334 for Smad3). Validate EMT markers (E-cadherin, vimentin) via qPCR and immunofluorescence. Use dual assays (Transwell migration and wound healing) to cross-verify results. Statistical power analysis (n ≥ 3 biological replicates) and blinding during image analysis reduce bias .

Q. What strategies can be employed to optimize the bioavailability of this compound in preclinical pharmacokinetic studies?

Improve solubility via nanoformulation (e.g., liposomes, PLGA nanoparticles) or co-solvents (PEG 400). Conduct bioavailability studies in rodents using LC-MS/MS to measure plasma concentrations over time. Compare AUC (area under the curve) and C values between oral and intravenous administration to calculate absolute bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.